(5-Fluoro-2-iodo-3-methylphenyl)methanol
Overview
Description
(5-Fluoro-2-iodo-3-methylphenyl)methanol is an organic compound with the molecular formula C8H8FIO It is a derivative of phenylmethanol, where the phenyl ring is substituted with fluorine, iodine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-iodo-3-methylphenyl)methanol typically involves the following steps:
Halogenation: The introduction of fluorine and iodine atoms onto the phenyl ring can be achieved through halogenation reactions. This step often requires the use of halogenating agents such as iodine monochloride (ICl) and fluorine gas (F2) under controlled conditions.
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: The final step involves the reduction of the intermediate compound to form this compound. This can be done using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to control reaction conditions and optimize yield.
Purification techniques: such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-iodo-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using strong reducing agents.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.
Major Products
Oxidation: Formation of (5-Fluoro-2-iodo-3-methylphenyl)aldehyde or (5-Fluoro-2-iodo-3-methylbenzoic acid).
Reduction: Formation of (5-Fluoro-2-iodo-3-methylphenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Fluoro-2-iodo-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are often screened for pharmacological activities.
Medicine: Explored as a potential lead compound in drug discovery programs. Its structural features make it a candidate for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties are leveraged in the design of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-iodo-3-methylphenyl)methanol depends on its specific application:
Biological Activity: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine atoms, which can affect the stability and reactivity of intermediates formed during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-3-iodo-2-methylphenyl)methanol: A closely related compound with a different substitution pattern.
(2-Iodo-3-methylphenyl)methanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
(5-Fluoro-2-iodophenyl)methanol: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
(5-Fluoro-2-iodo-3-methylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine, iodine, and a methyl group on the phenyl ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(5-fluoro-2-iodo-3-methylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAURNLCWDNWDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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